N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-va
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Overview
Description
N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valine is a complex organic compound with the molecular formula C19H24N4O3 and a molecular weight of 356.42 g/mol This compound is characterized by the presence of an indazole ring, a cyanobutyl group, and a valine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valine involves multiple steps. One common method includes the following steps:
Formation of the Indazole Ring: The indazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable precursor.
Introduction of the Cyanobutyl Group: The cyanobutyl group is introduced via a nucleophilic substitution reaction using a cyanobutyl halide.
Coupling with L-Valine: The final step involves coupling the indazole derivative with 3-methyl-L-valine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyanobutyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyanobutyl halide in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valine involves its interaction with specific molecular targets. The indazole ring can interact with enzymes and receptors, modulating their activity. The cyanobutyl group may enhance the compound’s binding affinity and specificity. The valine derivative can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- **N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-L-valine
- N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-D-valine
- N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-alanine
Uniqueness
N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanobutyl group and the 3-methyl-L-valine moiety differentiates it from other similar compounds, potentially enhancing its efficacy and selectivity in various applications .
Properties
IUPAC Name |
2-[[1-(4-cyanobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-19(2,3)16(18(25)26)21-17(24)15-13-9-5-6-10-14(13)23(22-15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,12H2,1-3H3,(H,21,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHLKGHYTWIAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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